Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester

Lipophilicity Dermal absorption potential Environmental fate

Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester (CAS 72845-81-9), also known as 4-methoxybenzyl salicylate or p-anisyl salicylate, is a salicylic acid ester featuring a para-methoxybenzyl alcohol moiety. It belongs to the broader salicylate ester class, which includes extensively utilized fragrance and UV-absorber ingredients such as benzyl salicylate (CAS 118-58-1), methyl salicylate (CAS 119-36-8), and phenyl salicylate (CAS 118-55-8).

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 72845-81-9
Cat. No. B12679858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester
CAS72845-81-9
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H14O4/c1-18-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)16/h2-9,16H,10H2,1H3
InChIKeyYOKDOTYEULOJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzyl Salicylate (CAS 72845-81-9): Physicochemical Baseline and Comparator Identification for Informed Procurement


Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester (CAS 72845-81-9), also known as 4-methoxybenzyl salicylate or p-anisyl salicylate, is a salicylic acid ester featuring a para-methoxybenzyl alcohol moiety [1]. It belongs to the broader salicylate ester class, which includes extensively utilized fragrance and UV-absorber ingredients such as benzyl salicylate (CAS 118-58-1), methyl salicylate (CAS 119-36-8), and phenyl salicylate (CAS 118-55-8) [2]. Unlike many of its commercially dominant class members, this compound carries an explicit recommendation against fragrance use [1], positioning it as a specialty intermediate rather than a direct fragrance ingredient drop-in. Its estimated log Kow of 4.39 [1] places it among the more lipophilic salicylate esters, a physicochemical feature that governs its formulation behavior, environmental fate, and potential synthetic utility in ways that diverge meaningfully from lower-log Kow analogs.

Why 4-Methoxybenzyl Salicylate (CAS 72845-81-9) Cannot Be Generically Substituted with Benzyl, Methyl, or Phenyl Salicylate


Salicylate esters are not interchangeable commodities; their physicochemical properties—log Kow, water solubility, vapor pressure, and thermal stability—vary systematically with the ester alcohol structure, directly impacting formulation performance, environmental persistence, and regulatory acceptability [1]. For 4-methoxybenzyl salicylate, the combination of a para-methoxy substituent on the benzyl ring and the resulting elevated lipophilicity (estimated log Kow 4.39) [1] produces a compound that is significantly less water-soluble (14.35 mg/L) and less volatile (vapor pressure 4.74×10⁻⁷ mm Hg) [1] than benzyl salicylate (log Kow ~4.0–4.31; water solubility 24.59 mg/L; vapor pressure 1.8×10⁻⁵ mm Hg) [2], methyl salicylate (log Kow 2.6; water solubility 1875 mg/L; vapor pressure 0.09 mm Hg) [3], or phenyl salicylate (log Kow 3.82; water solubility 76.7 mg/L; vapor pressure 4.63×10⁻⁶ mm Hg) [4]. These differences are not marginal; they translate to altered dermal absorption potential, substantivity on substrates, and environmental compartment partitioning. Furthermore, the explicit “not for fragrance use” designation [1] constitutes a hard regulatory boundary that precludes simple 1:1 substitution with fragrance-approved salicylates in consumer product applications.

Quantitative Differentiation Evidence: 4-Methoxybenzyl Salicylate (CAS 72845-81-9) Versus Closest Salicylate Ester Analogs


Octanol-Water Partition Coefficient (Log Kow): Elevated Lipophilicity Relative to Benzyl, Methyl, and Phenyl Salicylate

4-Methoxybenzyl salicylate exhibits an estimated log Kow of 4.39 [1], which is higher than the EPI Suite-estimated log Kow values for the three most common salicylate ester fragrance ingredients: benzyl salicylate (4.31 [EPI Suite v4.11]; experimental 4.0) [2], phenyl salicylate (3.82 [EPI Suite v4.11]) [4], and methyl salicylate (2.6 [EPI Suite v4.11]; experimental 2.55) [3]. This represents a Δlog Kow of +0.08 versus benzyl salicylate, +0.57 versus phenyl salicylate, and +1.79 versus methyl salicylate. Higher log Kow correlates with greater partition into lipid phases, which in formulation contexts can increase substantivity on skin or polymeric substrates but also elevates bioaccumulation potential.

Lipophilicity Dermal absorption potential Environmental fate

Water Solubility: 1.7-Fold Lower Than Benzyl Salicylate, Two Orders of Magnitude Below Methyl Salicylate

The estimated water solubility of 4-methoxybenzyl salicylate is 14.35 mg/L at 25 °C [1], compared to 24.59 mg/L for benzyl salicylate [2], 76.7 mg/L for phenyl salicylate [4], and 1875 mg/L for methyl salicylate [3], all derived from EPI Suite estimation methods. The target compound is approximately 1.7-fold less water-soluble than benzyl salicylate, 5.3-fold less than phenyl salicylate, and 131-fold less than methyl salicylate. This low aqueous solubility limits its direct use in water-based formulations but may be advantageous in anhydrous systems or where low water extractability is desired.

Aqueous formulation compatibility Environmental mobility Extraction efficiency

Vapor Pressure: Extremely Low Volatility—38-Fold Lower Than Benzyl Salicylate, 190,000-Fold Lower Than Methyl Salicylate

4-Methoxybenzyl salicylate has an estimated vapor pressure of 4.74×10⁻⁷ mm Hg at 25 °C [1], dramatically lower than benzyl salicylate (1.8×10⁻⁵ mm Hg) [2], phenyl salicylate (4.63×10⁻⁶ mm Hg) [4], and methyl salicylate (0.09 mm Hg [FMA] or 0.0534 mm Hg [EPI Suite]) [3]. The target compound's vapor pressure is approximately 38-fold lower than benzyl salicylate, 9.8-fold lower than phenyl salicylate, and ~190,000-fold lower than methyl salicylate. This near-zero volatility renders it unsuitable as a volatile fragrance ingredient—consistent with its “not for fragrance use” designation [1]—but potentially advantageous in high-temperature processing where evaporative loss of more volatile salicylates is problematic.

Fragrance substantivity Volatile organic compound (VOC) classification Thermal processing

Boiling Point: Elevated Thermal Stability Relative to All Three Common Salicylate Ester Analogs

The estimated boiling point of 4-methoxybenzyl salicylate at 760 mm Hg is 378.52 °C (adapted Stein & Brown method) [1], compared to benzyl salicylate at 335 °C (FMA reported) or 354.87 °C (EPI Suite v4.11) [2], phenyl salicylate at 343.19 °C (EPI Suite v4.11) [4], and methyl salicylate at 222 °C (FMA) or 252.18 °C (EPI Suite v4.11) [3]. The target compound boils approximately 43.5 °C higher than benzyl salicylate (FMA value), 35.3 °C higher than phenyl salicylate (EPI Suite), and 156.5 °C higher than methyl salicylate (FMA value). While all values are estimates, the rank order is consistent across estimation methods and reflects the larger molecular weight and stronger intermolecular interactions conferred by the para-methoxybenzyl group.

Thermal stability Distillation purification High-temperature processing

Environmental Persistence: Ready Biodegradability Assessment Indicates Weeks-Scale Half-Life

The BIOWIN v4.10 ultimate survey model (Biowin3) predicts a biodegradation half-life of 2.7669 (weeks) for 4-methoxybenzyl salicylate, with a primary survey model (Biowin4) value of 3.8209 (days) [1]. The MITI non-linear model (Biowin6) probability is 0.5456, and the anaerobic linear model (Biowin7) probability is 0.4163 [1]. These values place the compound in the moderately biodegradable category, consistent with other phenolic esters. While direct comparator BIOWIN data for benzyl, methyl, and phenyl salicylates could not be sourced in the peer-reviewed literature, the class-level behavior of salicylate esters indicates that the para-methoxy substituent may slow enzymatic hydrolysis relative to unsubstituted benzyl esters, a structural inference supported by the positive heat capacity of activation reported for 4-methoxybenzyl ester hydrolysis in related systems [2].

Environmental persistence Biodegradation Regulatory risk assessment

Regulatory Usage Status: Explicit Non-Fragrance Designation Distinguishes It from All Three Fragrance-Approved Comparator Salicylates

The Good Scents Company database explicitly states for para-anisyl salicylate: “Recommendation for para-anisyl salicylate usage levels up to: not for fragrance use” and lists JECFA Food Flavoring status as “N/A” [1]. In contrast, benzyl salicylate is used at >1000 metric tons per year in fragrances with a 95th percentile fine fragrance concentration of 1.5% [2]; methyl salicylate is used at 100–1000 metric tons per year with a 95th percentile fine fragrance concentration of 0.0075% [3]; and phenyl salicylate is used at <0.1 metric ton per year with a 95th percentile fine fragrance concentration of 0.0018% [4]. The “not for fragrance use” designation for the target compound is unique among this comparator set and likely stems from its near-zero vapor pressure and/or the lack of a completed safety assessment by RIFM or the JECFA.

Regulatory compliance Fragrance ingredient status Procurement specification

Application Scenarios Prioritizing 4-Methoxybenzyl Salicylate (CAS 72845-81-9) Based on Comparative Physicochemical and Regulatory Evidence


Synthetic Intermediate Requiring High-Temperature Stability and Low Volatility

The estimated boiling point of 378.52 °C [1] and vapor pressure of 4.74×10⁻⁷ mm Hg [1] position 4-methoxybenzyl salicylate as a superior choice over benzyl salicylate (BP 335 °C, VP 1.8×10⁻⁵ mm Hg) [2] or methyl salicylate (BP 222 °C, VP 0.09 mm Hg) [3] for use as a protected salicylic acid equivalent in high-temperature amidation, transesterification, or peptide coupling reactions where evaporative loss of the ester component must be minimized. The para-methoxybenzyl (PMB) ester is a well-established carboxyl protecting group in organic synthesis; this compound integrates both the protecting group and the salicylic acid pharmacophore in a single intermediate, reducing step count in multi-step syntheses.

Low-VOC or Enclosed-System Industrial Formulation Component

With a vapor pressure approximately 190,000-fold lower than methyl salicylate [1][3], 4-methoxybenzyl salicylate is the salicylate ester of choice for formulations where volatile organic compound (VOC) emissions are regulated or must be eliminated—such as closed-system heat transfer fluids, high-temperature lubricant additives, or polymer processing aids. Its non-fragrance regulatory status [1] further simplifies compliance documentation, as it falls outside the IFRA fragrance ingredient standards that govern benzyl, methyl, and phenyl salicylate use [2][3][4].

Lipophilic Specialty Excipient or Carrier with Controlled Aqueous Leaching

The combination of high log Kow (4.39) [1] and low water solubility (14.35 mg/L) [1] makes this compound suitable for anhydrous or lipid-based formulations where leaching into aqueous phases must be minimized—for example, in long-wear cosmetic matrices, non-aqueous pharmaceutical vehicles, or hydrophobic coatings where benzyl salicylate (water solubility 24.59 mg/L) [2] or phenyl salicylate (water solubility 76.7 mg/L) [4] would leach more rapidly.

Environmental Fate Research and Read-Across Reference Compound

The BIOWIN v4.10 data—Biowin3 2.77 weeks, Biowin4 3.82 days [1]—coupled with the structurally informative 4-methoxybenzyl ester hydrolysis kinetics literature [2], positions this compound as a valuable reference material for environmental fate studies comparing the persistence of substituted versus unsubstituted benzyl salicylates. Its intermediate biodegradability profile allows it to serve as a benchmark in structure-biodegradability relationship (SBR) modeling efforts under REACH or TSCA.

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